TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE
Description
TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE (CAS: 443150-11-6) is a water-soluble phosphine ligand with the molecular formula C₂₄H₂₈Na₃O₉PS₃ and a molecular weight of 610.62 g/mol . Its structure features three 4,6-dimethyl-3-sulfonatophenyl groups attached to a central phosphorus atom, with three sodium counterions and associated water molecules. The sulfonate groups confer high aqueous solubility, while the methyl substituents enhance steric bulk and electronic donation, stabilizing metal complexes in catalytic reactions .
This compound is widely used in aqueous-phase cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings, due to its ability to form active palladium catalysts. Studies demonstrate its superior catalytic efficiency compared to other sulfonated phosphine ligands, particularly in reactions involving aryl bromides .
Properties
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMFZIYNLEWAE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Na3O10PS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443150-11-6 | |
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis: Tris(4,6-dimethylphenyl)phosphine
The synthesis begins with the preparation of the precursor tris(4,6-dimethylphenyl)phosphine . This compound is synthesized via a Ullmann-type coupling reaction, where 4,6-dimethylbromobenzene reacts with phosphorus trichloride in the presence of a nickel catalyst. Key parameters include:
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Temperature : 120–140°C
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Solvent : Toluene or xylene
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Catalyst loading : 2–5 mol% nickel(II) acetylacetonate
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Reaction time : 24–48 hours
The product is purified via vacuum distillation, yielding a colorless liquid with >95% purity.
Sulfonation Process
Sulfonation introduces sulfonate groups at the meta positions of the aromatic rings. This step is adapted from protocols for analogous compounds like TPPTS (triphenylphosphine trisulfonate).
Reagents and Conditions
The reaction proceeds via electrophilic aromatic substitution, with the methyl groups at the 4- and 6-positions directing sulfonation to the 3-position. Steric hindrance from the methyl groups necessitates longer reaction times compared to non-methylated analogs.
Key Challenges
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Byproduct formation : Over-sulfonation or oxidation of phosphorus to phosphine oxides (P=O) can occur if SO₃ concentration exceeds optimal levels.
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Mitigation strategies :
Industrial Production Methods
Scalable Sulfonation Reactors
Industrial synthesis employs continuous-flow reactors to maintain precise control over SO₃ concentration and temperature. A representative setup includes:
Neutralization and Salt Formation
Post-sulfonation, the acidic reaction mixture is neutralized with sodium hydroxide (3 eq.) to form the trisodium salt:
The neutralized solution is concentrated under reduced pressure, and the product is precipitated by adding ethanol.
Purification and Hydration
Crystallization
The crude product is dissolved in a 1:1 water-methanol mixture and recrystallized at 4°C. Hydration occurs spontaneously during this step, yielding the hydrate form.
Impurity Removal
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Sulfate ions : Residual Na₂SO₄ is removed via fractional crystallization.
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Phosphine oxides : Liquid-liquid extraction with tributyl phosphate selectively removes oxidized byproducts.
Reaction Optimization Data
The table below summarizes critical parameters for maximizing yield and purity:
Comparative Analysis of Methods
Batch vs. Continuous Flow
Chemical Reactions Analysis
Table 1: Cross-Coupling Reactions Catalyzed by TXPTS
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Mechanistic Insight : TXPTS stabilizes palladium(0) intermediates via electron donation from the phosphine, accelerating oxidative addition and transmetallation steps .
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Advantages : Reactions proceed without organic solvents, aligning with green chemistry principles .
Reactions with Nitroxyl (HNO)
TXPTS reacts with nitroxyl (HNO), a reactive nitrogen species, to form stable adducts for detection:
Table 2: TXPTS Reactions with HNO
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Mechanism :
Figure 1 : Proposed mechanism for TXPTS reaction with RSNOs :
Key Findings from Biological Studies :
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Reaction with C165S AhpC Protein : TXPTS forms a stable S-alkylphosphonium adduct (observed via ESI-TOF MS, Δm/z = +555.1), confirming nitrosation at cysteine residues.
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Selectivity : No reaction with free thiols (e.g., reduced AhpC), ensuring specificity for S-nitrosated targets.
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Stability : Adducts remain intact under denaturing conditions (40% acetonitrile, pH 7.1), enabling downstream analysis .
Table 3: Analytical Methods for TXPTS Reaction Monitoring
| Method | Application | Detection Limit | Reference |
|---|---|---|---|
| ³¹P NMR | Quantifies phosphine oxide/azaylide | 0.1 mM | |
| LC-MS | Identifies S-alkylphosphonium adducts | 1 pmol | |
| Chemiluminescence | Detects trace NO release | 0.1 ppb |
Synthetic and Industrial Relevance
Scientific Research Applications
Coordination Chemistry and Catalysis
TXPTS serves as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances catalytic processes in organic reactions. For instance, studies have shown that TXPTS can facilitate various oxidation and reduction reactions due to its unique electronic properties .
Biological Research
In biological contexts, TXPTS is utilized as a reducing agent for disulfide bonds in proteins. This application is crucial for studying protein folding and stability, particularly in the context of redox biology. The compound has been shown to effectively reduce oxidized thiols back to their functional forms, thereby influencing cellular signaling pathways .
Case Study: Protein Thiol Chemistry
A study highlighted the role of TXPTS in mass spectrometry analyses of protein thiol modifications. The compound's solubility and reducing capabilities made it an ideal candidate for investigating thiol reactivity and modifications within proteins .
Medicinal Chemistry
TXPTS is being explored for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. Moreover, its biocompatibility makes it a suitable candidate for developing new pharmaceutical formulations .
Industrial Applications
In industrial settings, TXPTS is used in the manufacturing of pharmaceuticals and agrochemicals. Its properties facilitate the synthesis of various chemical intermediates, contributing to more efficient production processes .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Coordination Chemistry | Acts as a ligand for transition metals | Enhances catalytic efficiency |
| Biological Research | Reduces disulfide bonds in proteins | Aids in protein stability studies |
| Medicinal Chemistry | Potential use in drug delivery systems | Biocompatible and effective targeting |
| Industrial Applications | Used in pharmaceutical and agrochemical manufacturing | Improves production efficiency |
Mechanism of Action
The mechanism of action of TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The sulfonate groups enhance the solubility of the compound in water, making it suitable for aqueous-phase reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE (TXPTS) and structurally or functionally related phosphine ligands:
Key Differentiators of TXPTS:
Steric and Electronic Effects : The 4,6-dimethyl groups on the phenyl rings increase electron density at the phosphorus center, enhancing metal-ligand coordination. This steric bulk also protects the metal center from deactivation, improving catalyst longevity .
Reaction Scope : TXPTS enables couplings with sterically hindered and deactivated aryl bromides (yields: 50–90%), outperforming TPPTS and RO-PTA under similar conditions .
Research Findings and Performance Data
Catalytic Efficiency in Suzuki-Miyaura Coupling (Aryl Bromides):
Stability in Aqueous Media:
- TXPTS maintains integrity in water up to 80°C, while non-sulfonated ligands (e.g., PPh₃) precipitate .
- Methyl groups reduce oxidation susceptibility compared to unsubstituted sulfonated phosphines .
Biological Activity
TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE, commonly referred to as TXPTS, is a water-soluble organophosphine compound with significant applications in biological and chemical research. Its unique structure allows it to interact with thiol groups in proteins, making it a valuable tool in redox biology and protein chemistry.
- Molecular Formula : C24H28NaO9PS3
- CAS Number : 443150-11-6
- Molar Mass : 570.5 g/mol
TXPTS acts primarily as a reducing agent, particularly targeting disulfide bonds in proteins. This property is crucial for the study of protein folding and function, as disulfide bonds play a significant role in stabilizing protein structures. The compound's sulfonate groups enhance its solubility and reactivity in aqueous environments, facilitating its use in various biochemical assays.
Redox Activity
TXPTS is known for its ability to reduce oxidized thiols back to their active forms. This activity is vital for maintaining the redox balance within cells and can influence various signaling pathways. Studies have shown that TXPTS can effectively reduce sulfinic acids to their corresponding thiols, thus restoring their functionality .
Interaction with Proteins
The compound has been utilized in mass spectrometry studies to analyze protein thiol chemistry. Its ability to form stable complexes with thiols allows researchers to investigate the dynamics of thiol modifications under oxidative stress conditions. For instance, TXPTS has been employed to study the reactivity and kinetics of protein thiols, revealing insights into cellular signaling mechanisms .
Study on Protein Thiol Modifications
In a significant study published in Nature Communications, researchers used TXPTS to explore the modifications of cysteine residues in proteins under oxidative stress. The findings indicated that TXPTS could effectively revert many oxidative modifications back to their native states, thus demonstrating its potential as a therapeutic agent in diseases characterized by oxidative damage .
Applications in Drug Delivery Systems
Research has also highlighted the potential use of TXPTS in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for targeted delivery and controlled release, enhancing the efficacy of treatments for diseases such as cancer.
Data Table: Comparison of Biological Activities
| Activity | TXPTS | Other Reducing Agents |
|---|---|---|
| Reduces Disulfide Bonds | Yes | Yes |
| Restores Oxidized Thiols | Yes | Limited (e.g., DTT) |
| Solubility in Aqueous Solutions | High | Variable |
| Stability of Complexes | High | Moderate |
Q & A
Q. How can the hydration state of TRIS(4,6-DIMETHYL-3-SULFONATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE be experimentally determined?
Thermogravimetric analysis (TGA) is the primary method to quantify water content. Heat the compound under controlled conditions (e.g., 25–300°C at 10°C/min in nitrogen) and measure mass loss. The hydration state is calculated by comparing observed mass loss to theoretical values based on molecular formula and stoichiometry. Complementary techniques like Karl Fischer titration or powder X-ray diffraction (PXRD) can confirm crystallinity and hydration stability .
Q. What spectroscopic methods are suitable for characterizing the sulfonatophenyl groups in this compound?
- Nuclear Magnetic Resonance (NMR): Use P NMR to confirm phosphine coordination and H/C NMR to resolve methyl and aromatic protons in the sulfonatophenyl groups.
- Infrared (IR) Spectroscopy: Identify sulfonate (S=O) stretching vibrations at ~1030–1220 cm.
- UV-Vis Spectroscopy: Monitor electronic transitions in the aromatic system (e.g., π→π* at ~260–280 nm) to assess purity and aggregation .
Q. How should aqueous stock solutions be prepared to avoid hydrolysis or aggregation?
Dissolve the compound in degassed, deionized water (pH 7–8) under inert atmosphere (N/Ar). Filter through a 0.22 µm membrane to remove particulates. For long-term storage, aliquot solutions at -20°C and avoid freeze-thaw cycles. Pre-equilibrate buffers to experimental temperatures to prevent precipitation .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Systematic solubility studies under controlled conditions (temperature, ionic strength, pH) are critical. For example:
- Measure solubility in water, methanol, and DMSO at 25°C and 37°C.
- Use dynamic light scattering (DLS) to detect micelle formation in nonpolar solvents.
- Cross-validate with HPLC to quantify dissolved vs. aggregated species. Contradictions often arise from residual moisture or impurities; ensure anhydrous solvent preparation and compound purity ≥98% .
Q. What experimental strategies mitigate ligand displacement in catalytic applications?
The sulfonatophenyl-phosphine ligand may dissociate under reducing conditions. To stabilize coordination:
Q. How do hydration-dependent phase changes impact reactivity in cross-coupling reactions?
Hydrate forms may alter solubility and ligand accessibility. Design experiments comparing:
- Anhydrous vs. hydrated compound in Sonogashira or Suzuki-Miyaura reactions.
- Kinetic studies (e.g., UV-Vis or GC-MS) to track reaction rates under controlled humidity.
- PXRD and differential scanning calorimetry (DSC) to correlate phase transitions with catalytic performance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
